molecular formula C16H21N3O2 B6496818 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine CAS No. 131869-03-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine

Cat. No.: B6496818
CAS No.: 131869-03-9
M. Wt: 287.36 g/mol
InChI Key: YXGZWDXMMZJHSN-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidin-4-amine core substituted with a 3,4-dimethoxyphenyl group and two methyl groups at the 2 and 6 positions of the pyrimidine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4-dimethoxyphenyl ethylamine and 2,6-dimethylpyrimidin-4-amine.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.

  • Catalysts: Catalysts like acid chlorides or coupling agents (e.g., EDCI) may be used to facilitate the reaction.

  • Purification: The product is purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Scale-Up: The reaction conditions are optimized for large-scale production, including the use of industrial reactors and automated systems for mixing and heating.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidin-4-amine core.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound, including hydroxylated or carboxylated forms.

  • Reduction Products: Reduced forms of the compound, potentially leading to amines or alcohols.

  • Substitution Products: Substituted pyrimidin-4-amines with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, such as enzyme inhibition assays and receptor binding studies. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

  • 3,4-Dimethoxyphenethylamine

  • 2,6-Dimethylpyrimidin-4-amine

Uniqueness: N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-9-16(19-12(2)18-11)17-8-7-13-5-6-14(20-3)15(10-13)21-4/h5-6,9-10H,7-8H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGZWDXMMZJHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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